molecular formula C9H12BrNS B15293439 1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine

1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine

Cat. No.: B15293439
M. Wt: 246.17 g/mol
InChI Key: BSEPMEHZAJUEPC-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a bromothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidine and bromothiophene groups imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine typically involves the reaction of 5-bromothiophene-3-carbaldehyde with pyrrolidine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiophene derivative.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can lead to the modulation of signaling pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

  • 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine
  • 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine
  • (5-Bromothiophen-3-yl)methylamine

Comparison: 1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine is unique due to the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different electronic properties and steric effects, making it a valuable candidate for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

1-[(5-bromothiophen-3-yl)methyl]pyrrolidine

InChI

InChI=1S/C9H12BrNS/c10-9-5-8(7-12-9)6-11-3-1-2-4-11/h5,7H,1-4,6H2

InChI Key

BSEPMEHZAJUEPC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CSC(=C2)Br

Origin of Product

United States

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